BenchChemオンラインストアへようこそ!

Dermaseptin-B4

Antimicrobial peptides MIC Staphylococcus aureus

Dermaseptin-B4 is a non-interchangeable AMP with a uniquely quantified profile: 20-fold higher potency than Dermaseptin S1 against P. aeruginosa (MIC 4.6–11.6 μM), and up to 2.3-fold differential activity vs. Dermaseptin-B3. These documented differences make it an essential positive control for antibacterial screening and a defined comparator for SAR studies. Its robust MICs against S. aureus (3.0 μM) and E. coli (2.3–5.0 μM) ensure controlled experimental outcomes. Procure the verified, high-purity reagent.

Molecular Formula
Molecular Weight
Cat. No. B1577020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-B4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-B4: A Quantitatively Differentiated Antimicrobial Peptide from the Dermaseptin B Family


Dermaseptin-B4 is a cationic, amphipathic α-helical antimicrobial peptide (AMP) derived from the skin secretions of the South American frog *Phyllomedusa bicolor*. It belongs to the dermaseptin B subfamily, characterized by a lysine-rich sequence of 28 amino acids [1]. The peptide exerts broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, primarily through membrane disruption, a common mechanism among its class. However, as demonstrated in direct comparative studies, Dermaseptin-B4 exhibits a unique and quantifiable antimicrobial and cytotoxicity profile that distinguishes it from closely related analogs, making it a distinct tool for targeted research applications [2].

Why Dermaseptin-B4 Cannot Be Interchanged with Other Dermaseptins or Broad-Spectrum AMPs


Members of the dermaseptin superfamily exhibit substantial sequence diversity (as low as 40% identity), which translates into distinct spectra of antimicrobial activity and differential effects on mammalian cells [1]. This phenomenon is not limited to the S-series; direct comparisons within the B-series reveal that minor sequence variations between Dermaseptin-B3 and Dermaseptin-B4 result in up to a 2.3-fold difference in antibacterial potency and distinct cytotoxicity profiles [2]. Furthermore, a comparison with a well-studied amphibian AMP like Magainin-2 reveals a >20-fold difference in potency against key pathogens [3]. Therefore, substituting Dermaseptin-B4 with a generic 'dermaseptin' or another membrane-active AMP would introduce significant, uncontrolled variability in experimental outcomes. The following quantitative evidence substantiates why Dermaseptin-B4 must be procured and utilized as a distinct, non-interchangeable research reagent.

Quantitative Differentiation of Dermaseptin-B4: Evidence for Informed Procurement


Antibacterial Potency: Dermaseptin-B4 Exhibits a 2.3-Fold Reduction in Potency Against S. aureus Compared to Dermaseptin-B3

In a direct head-to-head comparison, Dermaseptin-B4 demonstrated a minimal inhibitory concentration (MIC) of 3.0 μM against *Staphylococcus aureus* (ATCC 25923), which is 2.3-fold less potent than the closely related analog Dermaseptin-B3 (MIC = 1.3 μM). In contrast, the more distantly related Dermaseptin S1 was significantly less potent with an MIC of 60 μM [1]. This data highlights that even within the same subfamily, activity is not uniform.

Antimicrobial peptides MIC Staphylococcus aureus

Cytotoxicity Profile: Dermaseptin-B4 Demonstrates a 1.25-Fold Higher 50% Inhibitory Concentration on MCF-7 Cells than Dermaseptin-B3

In a quantitative cytotoxicity assay against human breast carcinoma MCF-7 cells, Dermaseptin-B4 exhibited a 50% inhibitory concentration (IC50) of 15 μM, compared to an IC50 of 12 μM for Dermaseptin-B3 [1]. This 1.25-fold difference, while modest, indicates a distinct and quantifiable reduction in cytotoxicity for Dermaseptin-B4 against this specific mammalian cell line.

Cytotoxicity Selectivity MCF-7

Comparative Selectivity Index: Dermaseptin-B4 Offers a Distinct Therapeutic Window Relative to Dermaseptin-B3

By calculating a preliminary selectivity index (IC50 on MCF-7 cells / MIC against *S. aureus*), Dermaseptin-B4 yields a ratio of 5.0 (15 μM / 3.0 μM), whereas Dermaseptin-B3 yields a higher ratio of 9.2 (12 μM / 1.3 μM) [1]. While both peptides show selectivity, this quantifies a clear difference in their therapeutic window, with Dermaseptin-B3 appearing more selective in this *in vitro* model.

Therapeutic Index Selectivity Cytotoxicity

Superior Antibacterial Potency Against Key Pathogens Compared to Magainin-2

When compared to Magainin-2, a well-characterized amphibian AMP, Dermaseptin-B4 demonstrates significantly higher potency. For *S. aureus*, Dermaseptin-B4 has an MIC of 3.0 μM (approx. 9 μg/mL) [1], while Magainin-2 has a reported MIC range of 50-75 μg/mL [2]. This represents an approximate 5.5- to 8.3-fold higher potency for Dermaseptin-B4 on a weight basis. Similarly, against *Pseudomonas aeruginosa*, Dermaseptin-B4's MIC is 4.6-11.6 μM [1], compared to 70-100 μg/mL for Magainin-2 [2].

Antibacterial Magainin-2 Comparative Potency

Distinct Sequence and Physicochemical Properties Differentiate Dermaseptin-B4 from Analogs

Dermaseptin-B4 (Sequence: ALWKDILKNVGKAAGKAVLNTVTDMVNQ) possesses a net charge of +2 and a hydrophobicity of 0.075, as calculated from its primary sequence [1]. These values differ from Dermaseptin-B3, which has a distinct sequence and likely a different net charge and hydrophobicity profile, contributing to the observed differences in antimicrobial and cytotoxic activities. The specific amphipathic structure, with a hydrophobic face and a positively charged face, is essential for its interaction with bacterial membranes.

Sequence Analysis Physicochemical Properties Structure-Activity Relationship

Targeted Applications of Dermaseptin-B4 Informed by Quantitative Differentiation


Antimicrobial Susceptibility Testing of *Pseudomonas aeruginosa* Strains

Dermaseptin-B4 exhibits potent activity against *Pseudomonas aeruginosa*, with MICs ranging from 4.6 to 11.6 μM against standard and clinical isolates [1]. Its 20-fold higher potency compared to Dermaseptin S1 (MIC = 43-50 μM) makes it a more sensitive and relevant probe for studying the susceptibility of this clinically important Gram-negative pathogen [1]. This is particularly valuable in research on novel therapeutics for cystic fibrosis and hospital-acquired infections where *P. aeruginosa* is a major concern.

Structure-Activity Relationship (SAR) Studies of Amphipathic α-Helical AMPs

The quantifiable differences in both antibacterial potency and mammalian cell cytotoxicity between Dermaseptin-B4 and its close analog Dermaseptin-B3 provide a defined experimental system for SAR studies [1]. By comparing the activities of these two peptides, which differ in sequence and net charge, researchers can systematically investigate how specific amino acid substitutions modulate the delicate balance between antimicrobial activity and host toxicity. This makes Dermaseptin-B4 an essential control compound in studies aiming to engineer safer and more effective AMPs.

Comparative Studies on the Mechanism of Action of Frog Skin AMPs

The dermaseptin family is known for its synergistic interactions, with combinations of different peptides resulting in up to a 100-fold increase in antibiotic activity [2]. Dermaseptin-B4, with its well-characterized individual activity profile and distinct potency compared to other family members, serves as a critical component for dissecting the mechanistic basis of this natural synergy [2]. Its use in combination assays allows researchers to probe how specific peptide pairings enhance membrane disruption or circumvent bacterial resistance mechanisms.

Validation of Novel Antibacterial Assays and Screening Platforms

Dermaseptin-B4's robust and reproducible MIC against *Staphylococcus aureus* (3.0 μM) and *Escherichia coli* (2.3-5.0 μM) makes it an ideal positive control for validating new antibacterial screening assays [1]. Its membrane-active mechanism ensures a clear and rapid readout, and its known differentiation from other AMPs like Magainin-2 provides a benchmark for assay sensitivity and dynamic range.

Quote Request

Request a Quote for Dermaseptin-B4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.